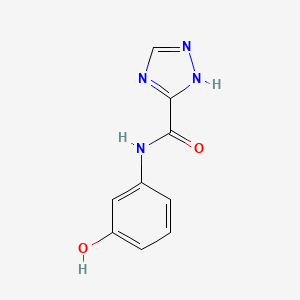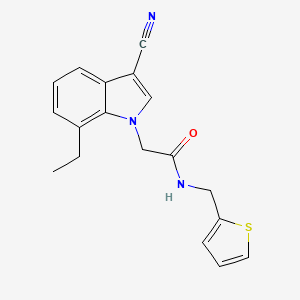
N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide, also known as CP-690,550, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3), an enzyme that plays a crucial role in the immune system. In
作用機序
The mechanism of action of N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide involves the inhibition of JAK3, which is a cytoplasmic tyrosine kinase that is primarily expressed in immune cells, such as T cells, B cells, and natural killer cells. JAK3 is involved in the signaling pathways of several cytokines, including IL-2, which is crucial for the proliferation and survival of T cells. By inhibiting JAK3, this compound can block the signaling pathways of these cytokines, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have potent immunosuppressive effects in preclinical and clinical studies. The compound can reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), IL-6, and interferon-gamma (IFN-γ), and increase the production of anti-inflammatory cytokines, such as IL-10. This compound can also inhibit the proliferation and activation of T cells, B cells, and natural killer cells, leading to the suppression of the immune response.
実験室実験の利点と制限
N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for JAK3. The compound has been extensively studied in preclinical and clinical settings, and its pharmacokinetic and pharmacodynamic properties are well characterized. However, this compound also has some limitations for lab experiments, including its low solubility, which can affect its bioavailability and toxicity. The compound also has some off-target effects, such as the inhibition of JAK1 and JAK2, which can lead to unwanted side effects.
将来の方向性
N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide has several potential future directions for research and development. One area of focus is the optimization of the compound's pharmacokinetic and pharmacodynamic properties, such as its solubility, stability, and bioavailability. Another area of focus is the identification of new therapeutic indications for this compound, such as autoimmune diseases, cancer, and transplant rejection. Additionally, the development of new JAK3 inhibitors with improved selectivity and specificity is another potential future direction for research.
合成法
The synthesis of N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide involves a multi-step process that starts with the reaction of 4-ethylphenylacetonitrile with cyclopropylamine, followed by the condensation with 2-chloro-4-methoxyquinoline. The resulting intermediate is then subjected to a series of reactions, including hydrogenation, cyclization, and amidation, to yield the final product, this compound.
科学的研究の応用
N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to be a potent inhibitor of JAK3, which is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound can modulate the immune response, leading to the reduction of inflammation and tissue damage.
特性
IUPAC Name |
N-cyclopropyl-2-(4-ethylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-2-14-7-9-15(10-8-14)20-13-18(21(24)22-16-11-12-16)17-5-3-4-6-19(17)23-20/h3-10,13,16H,2,11-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUWBPQFCSDMLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5867992.png)
![ethyl {2-[(2-imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5867999.png)
![1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4,6-dimethyl-5-pyrimidinyl}ethanone](/img/structure/B5868002.png)
![methyl 5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoate](/img/structure/B5868006.png)
![3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5868008.png)

![2-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5868013.png)




![N-ethyl-2-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]benzamide](/img/structure/B5868069.png)

